molecular formula C10H14FO3P B1626609 Diethyl (4-fluorophenyl)phosphonate CAS No. 310-40-7

Diethyl (4-fluorophenyl)phosphonate

Cat. No.: B1626609
CAS No.: 310-40-7
M. Wt: 232.19 g/mol
InChI Key: QEDFAKHSYNQHGG-UHFFFAOYSA-N
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Description

Diethyl (4-fluorophenyl)phosphonate is an organophosphorus compound with the molecular formula C11H16FO3P It is a phosphonate ester that features a fluorophenyl group attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (4-fluorophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester .

Another method involves the palladium-catalyzed cross-coupling reaction between 4-fluorobenzyl halides and H-phosphonate diesters. This method uses palladium(0) as the catalyst and Xantphos as the supporting ligand .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-fluorophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phosphonates, while cross-coupling reactions produce phosphonate esters with different aryl or alkyl groups .

Scientific Research Applications

Diethyl (4-fluorophenyl)phosphonate has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.

    Agricultural Chemistry: It has been studied for its herbicidal activity against certain weeds.

    Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl (4-fluorophenyl)phosphonate involves its ability to participate in various chemical reactions due to the presence of the phosphonate group. The molecular targets and pathways depend on the specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (4-fluorophenyl)phosphonate is unique due to the presence of the fluorine atom, which can influence its reactivity and properties. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it valuable in specific applications where these characteristics are desired .

Properties

IUPAC Name

1-diethoxyphosphoryl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDFAKHSYNQHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542552
Record name Diethyl (4-fluorophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310-40-7
Record name Diethyl (4-fluorophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-fluorobenzene (10.95 g, 62.57 mmol) was added to diethyl phosphite (8.86 mL, 68.8 mmol) at ambient temperature, followed by the addition of triethylamine (9.6 mL, 68.8 mmol). The resulting solution was degassed with nitrogen followed by the addition of tetrakis(triphenylphosphine)-palladium (3.0 g, 2.6 mmol). The resulting mixture was heated at 90° C. overnight. The reaction mixture was allowed to cool to ambient temperature and then ethyl acetate (350 mL) was added. The solution was washed with saturated sodium bicarbonate (350 mL) and then with saturated brine (2×350 mL). The crude product was purified by vacuum distillation (ca. 98° C., 0.6 Torr) to yield 8.956 g of 4-fluorophenyl-phosphonic acid diethyl ester (38.6 mmol, 94% yield) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 7.88-7.80 (m, 2H); 7.20-7.14 (m 2H); 4.22-4.04 (m, 4H); 1.36-1.32 (t, 6H); ESMS (m/z): (M+1)+ found, 233.
Quantity
10.95 g
Type
reactant
Reaction Step One
Quantity
8.86 mL
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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